![molecular formula C24H17Cl2N3O4 B2995541 Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate CAS No. 478248-76-9](/img/structure/B2995541.png)

Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate Applications

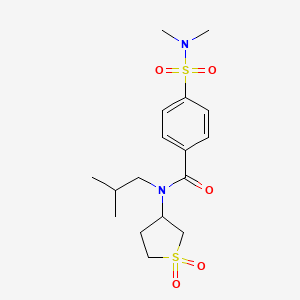

Pharmaceutical Synthesis: Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate is a compound with potential applications in the synthesis of pharmaceuticals. Its structure suggests it could be used as a precursor for the synthesis of various biologically active molecules, particularly those containing the triazole moiety, which is known for its therapeutic potential .

Cancer Research: The triazole derivatives are often explored for their anticancer properties. Given the structural complexity and potential reactivity of the compound , it could be investigated for its selectivity against cancer cell lines .

Antimicrobial Agents: Compounds with chloro and phenoxy substituents have been studied for their antimicrobial activity. Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate could be a candidate for the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal strains .

Agricultural Chemicals: The presence of benzoyl and triazole groups in the compound’s structure indicates possible applications in agriculture, such as the development of novel pesticides or herbicides. These applications would leverage the compound’s potential bioactivity against plant pathogens.

Material Science: In material science, this compound could be utilized in the creation of novel polymers or coatings. The specific functional groups present in the compound may impart unique properties like thermal stability or resistance to degradation.

Biocatalysis: The compound could serve as a substrate in biocatalytic processes, particularly in asymmetric synthesis, which is crucial for producing optically active pharmaceuticals. Its structural components might interact favorably with certain enzymes or catalytic systems .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a triazole ring have been reported to show a wide range of biological activities . They can interact with various targets, leading to anti-inflammatory, antitumor, antiviral, and antimicrobial effects .

Mode of Action

Compounds with a similar structure, such as 1° benzylic halides, typically react via an sn2 pathway . In this reaction, a nucleophile (a molecule that donates an electron pair) attacks the compound, leading to a change in its structure .

Biochemical Pathways

It’s known that compounds with a similar structure can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific targets and biological context.

Pharmacokinetics

The molecular structure of the compound, as provided by echa , suggests that it may have certain pharmacokinetic properties For instance, its aromatic rings and halogen atoms might influence its absorption and distribution

Result of Action

Similar compounds have been reported to have diverse biological activities, such as anti-inflammatory, antitumor, antiviral, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Eigenschaften

IUPAC Name |

ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2N3O4/c1-2-32-24(31)15-3-7-17(8-4-15)29-14-22(27-28-29)23(30)20-12-11-19(13-21(20)26)33-18-9-5-16(25)6-10-18/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHVMPKTLOQLMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile](/img/structure/B2995460.png)

![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)

![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995474.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2995478.png)